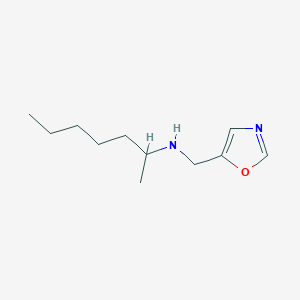
N-(2,6-dioxopiperidin-3-yl)-2-iodobenzamide
Overview
Description
N-(2,6-dioxopiperidin-3-yl)-2-iodobenzamide, also known as MLN120B, is a small molecule inhibitor that has been extensively researched for its potential use in cancer treatment. It was first synthesized in 2007 by scientists at Millennium Pharmaceuticals, Inc. and has since been studied for its mechanism of action and potential applications in scientific research.
Scientific Research Applications
Antifungal Activity :
- Synthesis of N-substituted 2-iodobenzamides showed interesting activities toward certain phytopathogenic fungal strains (Raffa et al., 2002).
TNF-α Inhibitory Activity :
- Novel 2-(2,6-dioxopiperidin-3-yl)phthalimidine derivatives synthesized as tumor necrosis factor-α (TNF-α) synthesis inhibitors showed potent TNF-α lowering activity and potential applications in neurodegenerative disorders such as Alzheimer's and Parkinson's disease (Luo et al., 2011).
Aminopeptidase N (APN/CD13) Inhibition :
- Synthesis of N-substituted-2,6-dioxopiperidin derivatives as APN inhibitors indicated some activity, though further modification is needed for enhanced effectiveness (Xu Wen-fang, 2011).
Malignant Melanoma Targeting :
- Cyclopentadienyl-based 99mTc-complexes mimicking benzamides showed a high affinity for melanin tumor tissue, indicating potential in targeting malignant melanoma (N'dongo et al., 2010).
Antiangiogenic Activity :
- The synthesis of thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine showed antiangiogenic properties, indicating potential applications in cancer treatment (Luzzio et al., 2003).
Teratogenic Effects in Non-Human Primates :
- The teratogenic potency of thalidomide analogue EM 12 enantiomers was investigated in primates, revealing that the S-(-)-form is more teratogenic than the R-(+)-form (Heger et al., 1988).
Dopamine Receptor Imaging Agents :
- Iodobenzamide analogues were synthesized and characterized as potential CNS D-2 dopamine receptor imaging agents, with potential applications in neurological research (Murphy et al., 1990).
Comparative Teratological Investigations :
- A study on compounds structurally and pharmacologically related to thalidomide, including 2,6-dioxopiperidine derivatives, indicated a high teratogenic potential, contributing to understanding the molecular mechanisms of embryopathy (Helm et al., 1981).
Potential Neuroleptic Agents :
- Substituted 6-methoxysalicylamides synthesized from 2,6-dioxobenzamides showed potent antidopaminergic properties, highlighting their potential as neuroleptic agents (de Paulis et al., 1985).
properties
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O3/c13-8-4-2-1-3-7(8)11(17)14-9-5-6-10(16)15-12(9)18/h1-4,9H,5-6H2,(H,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBROTDNXWZZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(6-Methoxypyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582017.png)
![5-Bromo-1-[2-(3-ethyl-3-hydroxyazetidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7582024.png)
![8-(5-Bromopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582026.png)









